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Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-
inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine
kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4]
Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target
for therapeutic intervention.[3][5] Roniciclib has demonstrated broad anti-proliferative activity
across a range of cancer cell lines and has shown significant tumor growth inhibition in
preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of
the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action,
and relevant experimental protocols for Roniciclib.

Chemical Structure and Identification

Roniciclib is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-
[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl) pyrimidin-4-yl}oxy)butan-2-
ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common
feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]
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Identifier Value

(2R,3R)-3-((2-((4-
IUPAC Name (cyclopropanesulfonimidoyl)phenyl)amino)-5-
(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6]

BAY 1000394, BAY 10-00394, KB-145902,

Synenyms GTPL7874[6]
CAS Number 1223498-69-8[1]
Molecular Formula C21H24F3N504S
Molecular Weight 515.51 g/mol

C--INVALID-LINK--OC1=NC(=NC=C1C(F)
SMILES (F)F)NC2=CC=C(C=C2)S(=N)
(=0)C3CC3">C@HO

INChl=1S/C21H24F3N504S/c1-11(31)12(2)33-
18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-
InChl 8-14)34(32,26)15-9-10-15/h5-8,11-
12,15,26,31H,9-10H2,1-4H3,
(H,27,28,29)/t11-,12+/m1/s1

Physicochemical and Pharmacokinetic Properties

Roniciclib was developed as an orally bioavailable drug candidate.[4] Its physicochemical and
pharmacokinetic properties have been characterized in preclinical studies.

hvsicochemical .

Property Value
Solubility DMSO: = 250 mg/mL (580.80 mM)[1]
Oral Bioavailability Moderate (~50%)[3][4]

Pharmacokinetic Properties
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Species

Clearance

Volume of
Distribution

Half-life

Mouse

0.51 L/h/kg[1]

High (suggesting
extensive tissue
distribution)[3]

Intermediate[3]

Rat

0.78 L/h/kg[1]

High (suggesting
extensive tissue
distribution)[3]

Intermediate[3]

Dog

0.50 L/h/kg[1]

High (suggesting
extensive tissue
distribution)[3]

Intermediate[3]

Mechanism of Action and Signaling Pathway

Roniciclib is a Type | pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs

in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs

involved in both cell cycle progression and transcription.[1][4]

. . hibi -

Target CDK/Cyclin Complex IC50 (nM)
CDK1/cyclin B 7[1]
CDK2/cyclin E 9[1]
CDK4/cyclin D1 11]1]
CDK®9/cyclin T1 5[1]
CDK7/cyclin HIMAT1 25[1]
CDK3 5-25[1]

Roniciclib demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged
drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought

to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein
(Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as
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CDKO9, leads to the suppression of gene transcription, which can also contribute to the anti-
tumor effects.

Mechanism of Action of Roniciclib
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Caption: Roniciclib inhibits both cell cycle and transcriptional CDKs.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific
findings. Below are summaries of the general methodologies used to characterize Roniciclib.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Roniciclib against various CDK/cyclin complexes is typically
determined using a radiometric or fluorescence-based kinase assay.
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General Workflow for In Vitro Kinase Inhibition Assay

Prepare Reagents:
- Recombinant CDK/cyclin enzyme
- Substrate (e.g., histone H1, Rb protein)
- ATP (radiolabeled or modified)
- Roniciclib dilutions

:

Set up reaction in microplate:
- Add enzyme, substrate, and Roniciclib

'

Initiate reaction by adding ATP

'

Incubate at a controlled temperature
(e.g., 30°C) for a specific time

:

Stop the reaction

:

Detect substrate phosphorylation:
- Radiometric: Scintillation counting
- Fluorescence: Fluorescence polarization or
time-resolved fluorescence

:

Analyze data to determine IC50 values

Click to download full resolution via product page

Caption: Workflow for determining the in vitro kinase inhibitory activity.
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Methodology:

Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone
H1 for CDK1, Rb protein for CDK4/6), and ATP are required.

Assay Procedure: The kinase, substrate, and varying concentrations of Roniciclib are
incubated together in an appropriate assay buffer.

Reaction Initiation: The reaction is started by the addition of ATP (often [y-33P]ATP for
radiometric assays).

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this
involves capturing the radiolabeled substrate on a filter and measuring radioactivity.

Data Analysis: The percentage of inhibition at each Roniciclib concentration is calculated,
and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

The anti-proliferative effects of Roniciclib are assessed in a panel of human cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of
Roniciclib.

Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72
hours).

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or
fluorometric (e.g., resazurin) assay, or by direct cell counting.

Data Analysis: The results are used to generate dose-response curves and calculate the
IC50 for cell proliferation for each cell line. Roniciclib has shown a mean IC50 of 16 nM on
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a panel of human tumor cells.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of Roniciclib in a living organism is evaluated using tumor xenograft
models in immunocompromised mice.
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General Workflow for Xenograft Efficacy Study

Implant human tumor cells
subcutaneously into
immunocompromised mice

'

Allow tumors to grow to a
predetermined size (e.g., 50-100 mm3)

'

Randomize mice into
treatment and control groups

:

Administer Roniciclib (e.g., oral gavage)
or vehicle control according to a
defined schedule and dose

:

Monitor tumor volume and
body weight regularly

:

Continue treatment until a
predefined endpoint is reached
(e.g., tumor size limit, study duration)

'

Analyze tumor growth inhibition (T/C ratio)
and assess tolerability

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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